molecular formula C18H22ClN3OS B4775219 4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide

4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide

Cat. No. B4775219
M. Wt: 363.9 g/mol
InChI Key: XYXIYELKRFXQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide, commonly known as CTMP, is a synthetic compound that has been studied for its potential therapeutic use in various medical conditions.

Mechanism of Action

CTMP is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, CTMP increases the concentration of dopamine in the synapse, leading to increased dopamine signaling and enhanced cognitive function.
Biochemical and Physiological Effects:
CTMP has been shown to increase dopamine release and to enhance cognitive function in animal models. It has also been shown to increase wakefulness and to reduce fatigue in humans.

Advantages and Limitations for Lab Experiments

One advantage of CTMP is its potent and selective inhibition of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its potent effects on dopamine signaling also make it a potential target for abuse, which could limit its use in certain experiments.

Future Directions

Future research on CTMP could focus on its potential therapeutic use in various medical conditions, including ADHD, depression, and anxiety. It could also investigate its potential use as a cognitive enhancer and as a treatment for drug addiction. Additionally, future studies could explore the mechanisms underlying its effects on dopamine signaling and its potential for abuse.

Scientific Research Applications

CTMP has been studied for its potential therapeutic use in various medical conditions, including attention deficit hyperactivity disorder (ADHD), depression, and anxiety. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for drug addiction.

properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-(4-ethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-2-14-3-5-15(6-4-14)20-18(23)22-11-9-21(10-12-22)13-16-7-8-17(19)24-16/h3-8H,2,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXIYELKRFXQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-chlorothiophen-2-yl)methyl]-N-(4-ethylphenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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